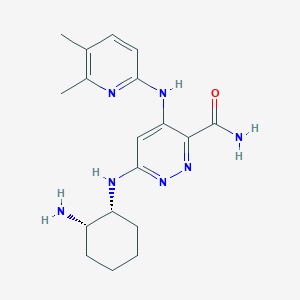

![molecular formula C39H39ClN8O5 B610608 6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide CAS No. 1293915-42-0](/img/structure/B610608.png)

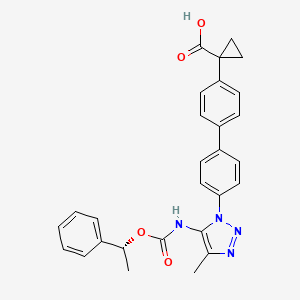

6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide

Übersicht

Beschreibung

RV1729 is a clinical-stage inhibitor targeting both PI3Kγ (phosphatidylinositol-3 kinase gamma) and PI3Kδ (phosphatidylinositol-3 kinase delta) isoforms . It is being investigated for its potential in treating inflammatory lung diseases.

Wirkmechanismus

Target of Action

RV-1729, also known as 6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide, primarily targets the phosphatidylinositol 3-kinase-δ (PI3Kδ) . PI3Kδ is a subtype of the PI3K family, which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

RV-1729 inhibits the PI3Kδ isotype by quantifying the release of phosphatidylinositol 3,4,5-triphosphate (PIP3), showing twice the selectivity for PI3Kδ relative to PI3Kγ and 16 times more selectivity to PI3Kα . This inhibition of PI3Kδ leads to a decrease in the downstream signaling pathways, thereby regulating immune and inflammatory responses .

Biochemical Pathways

The primary biochemical pathway affected by RV-1729 is the PI3K/Akt/mTOR pathway. By inhibiting PI3Kδ, RV-1729 reduces the production of PIP3, a critical secondary messenger in this pathway. This reduction in PIP3 levels leads to decreased activation of Akt, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Pharmacokinetics

Factors such as absorption rate, distribution within the body, metabolism speed and pathways, and the rate and method of excretion can all influence how effectively a compound like RV-1729 can exert its effects .

Result of Action

By inhibiting PI3Kδ, RV-1729 regulates immune and inflammatory responses . This makes it a potential therapeutic agent for diseases characterized by overactive immune responses or chronic inflammation, such as asthma and chronic obstructive pulmonary disease (COPD) .

Biochemische Analyse

Biochemical Properties

RV-1729 plays a crucial role in biochemical reactions by inhibiting the activity of PI3Kδ. This inhibition is achieved by quantifying the release of phosphatidylinositol 3,4,5-triphosphate (PIP3), with an IC50 value of 12 nM . RV-1729 exhibits twice the selectivity for PI3Kδ relative to PI3Kγ and is 16 times more selective for PI3Kδ compared to PI3Kα . By inhibiting PI3Kδ, RV-1729 regulates immune and inflammatory responses, making it a valuable tool for studying these processes .

Cellular Effects

RV-1729 has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting PI3Kδ, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of PI3Kδ by RV-1729 reduces airway hyper-responsiveness, IgE release, pro-inflammatory cytokine expression, inflammatory cell accumulation in the lung, and vascular permeability . These effects make RV-1729 a promising candidate for the treatment of inflammatory lung diseases such as asthma and COPD .

Molecular Mechanism

The molecular mechanism of RV-1729 involves its selective inhibition of PI3Kδ. By binding to the PI3Kδ enzyme, RV-1729 prevents the phosphorylation of phosphatidylinositol 3,4,5-triphosphate (PIP3), thereby inhibiting downstream signaling pathways . This inhibition leads to a reduction in immune and inflammatory responses, as well as a decrease in pro-inflammatory cytokine expression . The selective inhibition of PI3Kδ by RV-1729 is crucial for its therapeutic potential in treating inflammatory diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of RV-1729 have been observed to change over time. The stability and degradation of RV-1729 are important factors in its long-term effects on cellular function . Studies have shown that RV-1729 maintains its inhibitory activity over extended periods, making it a reliable tool for long-term research . Additionally, the long-term effects of RV-1729 on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of RV-1729 vary with different dosages in animal models. Studies have shown that RV-1729 exhibits dose-dependent effects, with higher doses leading to increased inhibition of PI3Kδ activity . At high doses, RV-1729 may also exhibit toxic or adverse effects . It is important to determine the optimal dosage of RV-1729 to maximize its therapeutic potential while minimizing any potential side effects .

Metabolic Pathways

RV-1729 is involved in several metabolic pathways, primarily through its interaction with PI3Kδ . By inhibiting PI3Kδ, RV-1729 affects the production of phosphatidylinositol 3,4,5-triphosphate (PIP3), which is a key molecule in various signaling pathways . The inhibition of PI3Kδ by RV-1729 also affects metabolic flux and metabolite levels, further influencing cellular metabolism .

Transport and Distribution

RV-1729 is transported and distributed within cells and tissues through various mechanisms . It interacts with specific transporters and binding proteins that facilitate its localization and accumulation within target cells . The distribution of RV-1729 within cells is crucial for its inhibitory activity and therapeutic potential .

Subcellular Localization

The subcellular localization of RV-1729 is primarily within the cytoplasm, where it interacts with PI3Kδ . The targeting signals and post-translational modifications of RV-1729 direct it to specific compartments within the cell, ensuring its effective inhibition of PI3Kδ . The subcellular localization of RV-1729 is essential for its activity and function in regulating immune and inflammatory responses .

Vorbereitungsmethoden

Synthetic Routes: The synthetic route for RV1729 has not been widely disclosed in the literature. it is known that RV1729 is a synthetic organic compound developed by RespiVert Ltd. (a subsidiary of Janssen Biotech) and licensed to Pulmatrix in 2017 . Unfortunately, specific synthetic methods and reaction conditions remain proprietary.

Industrial Production: Details regarding industrial-scale production methods are also limited. Given its clinical status, RV1729 is likely produced through specialized processes, but these specifics are not publicly available.

Analyse Chemischer Reaktionen

Reaktivität: RV1729 inhibiert sowohl die PI3Kγ- als auch die PI3Kδ-Isoformen. Es zielt selektiv auf diese Kinasen ab und reduziert in präklinischen Modellen die Hyperreaktivität der Atemwege, die Freisetzung von IgE, die Expression proinflammatorischer Zytokine und die Anhäufung von Entzündungszellen . Der Wirkmechanismus der Verbindung beinhaltet die Modulation des PI3K-Signalwegs.

Häufige Reagenzien und Bedingungen: Wie bereits erwähnt, sind die genauen Reagenzien und Bedingungen für die Synthese von RV1729 geheim. Aufgrund seiner pharmakologischen Aktivität interagiert es wahrscheinlich mit zellulären Signalwegen, die mit Entzündungen und Immunantworten zusammenhängen.

Hauptprodukte: RV1729 selbst ist das Hauptprodukt von Interesse, da es speziell PI3Kγ und PI3Kδ inhibiert. Seine Auswirkungen auf nachgeschaltete Signalwege tragen zu seinem therapeutischen Potenzial bei.

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von RV1729 erstrecken sich über verschiedene wissenschaftliche Bereiche:

Chemie: Untersuchung seiner Struktur-Wirkungs-Beziehungen und Optimierung seiner pharmakologischen Eigenschaften.

Biologie: Untersuchung seiner Auswirkungen auf Immunzellen, Entzündungen und zelluläre Signale.

Medizin: Klinische Studien für entzündliche Lungenerkrankungen wie Asthma und COPD.

Industrie: Potenzielle Entwicklung von zielgerichteten Therapien.

5. Wirkmechanismus

RV1729 inhibiert PI3Kγ und PI3Kδ, die beide eine entscheidende Rolle bei Immunantworten und Entzündungen spielen. Durch die Blockierung dieser Kinasen moduliert RV1729 nachgeschaltete Signalwege, die an Zellüberleben, Proliferation und Zytokinproduktion beteiligt sind.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von RV1729 liegt in seiner dualen Inhibition von PI3Kγ und PI3Kδ. Ähnliche Verbindungen können selektive Inhibitoren einer der beiden Isoformen umfassen, aber nur wenige kombinieren beide Ziele.

Eigenschaften

IUPAC Name |

6-[2-[[4-amino-3-(3-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3-[(2-chlorophenyl)methyl]-4-oxoquinazolin-5-yl]-N,N-bis(2-methoxyethyl)hex-5-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39ClN8O5/c1-52-20-18-46(19-21-53-2)33(50)17-5-3-4-10-26-12-9-16-31-34(26)39(51)47(23-28-11-6-7-15-30(28)40)32(44-31)24-48-38-35(37(41)42-25-43-38)36(45-48)27-13-8-14-29(49)22-27/h6-9,11-16,22,25,49H,3,5,17-21,23-24H2,1-2H3,(H2,41,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLOHCIYTDRGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C(=O)CCCC#CC1=C2C(=CC=C1)N=C(N(C2=O)CC3=CC=CC=C3Cl)CN4C5=NC=NC(=C5C(=N4)C6=CC(=CC=C6)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39ClN8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293915-42-0 | |

| Record name | RV-1729 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293915420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RV-1729 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06H865SCMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is known about the structural characteristics of RV-1729?

A: RV-1729 exists in two distinct crystalline forms: an anhydrous form and a hydrate form. [] This is significant because different crystalline forms of a drug can exhibit varying physicochemical properties, such as solubility and stability, which can impact its formulation and bioavailability. Further research on these properties is crucial for developing effective drug products.

Q2: Are there any challenges associated with formulating RV-1729 for therapeutic use?

A: Developing stable and effective formulations for RV-1729 presents some challenges. Research indicates that the compound is susceptible to degradation, necessitating the development of specific formulation strategies to enhance its stability. [] Additionally, optimizing the delivery method, especially for inhaled formulations, is crucial for achieving optimal drug deposition and efficacy in the lungs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

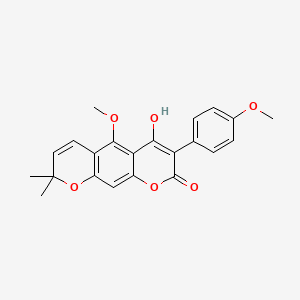

![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

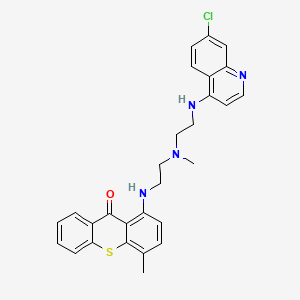

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)

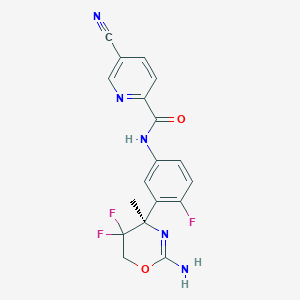

![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)

![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610540.png)